4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound with a molecular formula of C23H20N4O2S . This compound belongs to the class of triazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
The synthesis of 4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 4-(benzyloxy)benzaldehyde with 5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol in the presence of an appropriate catalyst . The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol, and the use of a base like sodium hydroxide or potassium carbonate to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Scientific Research Applications
4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its triazole moiety.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: Researchers investigate its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets such as enzymes and receptors . The triazole ring is known to bind to the active sites of enzymes, inhibiting their activity and leading to various biological effects . Additionally, the compound’s ability to undergo redox reactions may contribute to its biological activity by generating reactive oxygen species or modulating cellular redox states .
Comparison with Similar Compounds
4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol can be compared with other triazole derivatives such as:
- 4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
These compounds share similar structural features but differ in the substitution patterns on the phenyl rings, which can influence their chemical reactivity and biological activity .
Properties
CAS No. |
478257-58-8 |
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Molecular Formula |
C23H20N4O2S |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)-4-[(E)-(4-phenylmethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C23H20N4O2S/c1-28-21-9-5-8-19(14-21)22-25-26-23(30)27(22)24-15-17-10-12-20(13-11-17)29-16-18-6-3-2-4-7-18/h2-15H,16H2,1H3,(H,26,30)/b24-15+ |
InChI Key |
ISLWRDCLBKBVFI-BUVRLJJBSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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